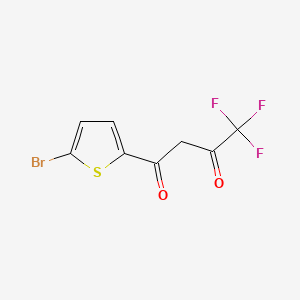

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone derivative featuring a bromothiophene substituent. Its molecular formula is C₉H₅BrF₃O₂, with a molecular weight of 295.05 g/mol . The compound is characterized by a diketone backbone (1,3-dione) substituted with a 5-bromo-thiophen-2-yl group at position 1 and a trifluoromethyl group at position 2. This structure confers unique electronic properties due to the electron-withdrawing effects of the bromine and trifluoromethyl groups, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles and coordination complexes .

Key spectroscopic properties include a logP of 2.64 and logSw (aqueous solubility) of -2.67, indicating moderate lipophilicity and low water solubility . These properties are critical for its applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARMYUHRJCPHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954324 | |

| Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-71-6 | |

| Record name | NSC80377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the bromination of thiophene followed by the introduction of the trifluorobutane-1,3-dione group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring. The subsequent reaction with trifluorobutane-1,3-dione can be carried out using a variety of catalysts and solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and Grignard reagents are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in organic electronics and pharmaceuticals.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione serves as a building block for synthesizing complex organic molecules and polymers. Its ability to undergo substitution reactions allows for the introduction of various functional groups through nucleophilic attack on the bromine atom.

Biology

The compound is being investigated for its bioactive properties , particularly in:

- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial effects against certain pathogens.

- Anticancer Potential: Research is ongoing to explore its efficacy in targeting cancer cells and modulating biological pathways involved in tumor growth.

Medicine

In medicinal chemistry, there is significant interest in developing novel therapeutic agents based on this compound. Its unique structural features may allow for the design of drugs with improved efficacy and selectivity against specific biological targets. Current research focuses on:

- Drug Development: Investigating its potential as a lead compound in drug discovery programs aimed at treating various diseases .

Industry

The compound finds applications in the production of organic semiconductors and advanced materials used in electronic devices. Its electronic properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs): The unique electronic characteristics enhance performance in OLED applications.

- Solar Cells: Its incorporation into photovoltaic materials can improve efficiency due to its favorable charge transport properties .

Case Studies

Case Study 1: Anticancer Research

A study published in Inorganic Chemistry explored the anticancer properties of derivatives based on 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione. The findings indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .

Case Study 2: Organic Electronics

Research conducted by Freund et al. demonstrated the effectiveness of this compound in enhancing the performance of organic semiconductors used in OLEDs. The study highlighted improvements in brightness and efficiency when incorporated into device architectures .

Mechanism of Action

The mechanism by which 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated thiophene ring and trifluorobutane-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Electronic and Steric Effects

- Halogen Substituents : The bromine atom in the thiophene ring increases electron density withdrawal compared to the chloro analog, affecting reactivity in cyclocondensation reactions .

- Aromatic Systems : Replacing thiophene with phenyl (e.g., 4-bromophenyl derivative) alters π-conjugation, influencing photophysical properties. For example, 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione exhibits strong fluorescence in solvents like DMF .

- Trifluoromethyl Group : The CF₃ group enhances thermal stability and resistance to oxidation, critical for high-temperature applications .

Biological Activity

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 326-71-6) is a synthetic compound with a unique chemical structure that includes a bromothiophene moiety and trifluorobutane-1,3-dione. This compound has garnered attention in pharmaceutical and chemical research due to its potential biological activities.

- Molecular Formula : CHBrFOS

- Molecular Weight : 301.08 g/mol

- Density : 1.738 g/cm³

- Boiling Point : 326ºC at 760 mmHg .

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione exhibit significant antimicrobial properties. For example, derivatives of trifluorobutane diones have shown effectiveness against various bacterial strains and fungi. The presence of the bromothiophene unit enhances the lipophilicity of the compound, which is crucial for membrane penetration in microbial cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Studies suggest that similar trifluorobutane derivatives can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs), where such compounds could serve as lead structures for new therapeutic agents targeting inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. Comparative studies with other known anticancer agents suggest that this compound could enhance therapeutic efficacy when used in combination therapies .

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Assay :

- Cytotoxicity Testing :

Data Table

| Property | Value |

|---|---|

| CAS Number | 326-71-6 |

| Molecular Weight | 301.08 g/mol |

| Density | 1.738 g/cm³ |

| Boiling Point | 326ºC at 760 mmHg |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anti-inflammatory Activity | Reduces TNF-alpha production |

| Cytotoxicity (IC50) | Moderate against HeLa cells |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione?

Answer:

The compound is typically synthesized via a multi-step protocol involving acylative coupling or condensation reactions . For example, analogous trifluorobutane-dione derivatives are synthesized using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key intermediate. A representative procedure involves:

Reacting a bromothiophene precursor (e.g., 5-bromothiophene-2-carboxylic acid) with Meldrum’s acid in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

Subsequent acid-catalyzed cyclization and trifluoromethylation steps under controlled temperatures (20–70°C) to install the trifluorobutane-dione moiety .

Yield optimization (~89%) is achieved by maintaining anhydrous conditions and stoichiometric control of reagents .

Basic: How is the structural confirmation of this compound performed experimentally?

Answer:

Structural elucidation relies on X-ray crystallography and spectroscopic techniques :

- Single-crystal X-ray diffraction provides definitive confirmation of the molecular geometry, including bond angles, dihedral angles, and packing interactions. For example, related bromothiophene-dione derivatives exhibit planar thiophene rings with torsional angles <5° relative to the dione moiety .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies characteristic signals:

Advanced: What experimental challenges arise in optimizing reaction conditions for introducing the trifluorobutane-dione moiety?

Answer:

Key challenges include:

- Moisture sensitivity : The trifluorobutane-dione intermediate is highly reactive toward hydrolysis, necessitating strict anhydrous conditions (e.g., use of molecular sieves or inert gas atmospheres) .

- Regioselectivity : Competing side reactions (e.g., over-fluorination or thiophene ring bromination) require precise temperature control (0–5°C during trifluoromethylation) and stoichiometric monitoring .

- Catalyst selection : DMAP enhances acylation efficiency but may lead to byproducts if used in excess. Catalytic amounts (5–10 mol%) are optimal .

Advanced: How do computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) calculations are employed to model reaction pathways:

- The electron-deficient trifluorobutane-dione moiety acts as a Michael acceptor , with computed electrophilicity indices (ω) > 3.0 eV, indicating high reactivity toward nucleophiles .

- Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-2.5 eV) localized on the dione carbonyl groups, rationalizing regioselective attacks at the C3 position .

Experimental validation via kinetic studies (e.g., monitoring reaction progress with UV-Vis spectroscopy) aligns with computational predictions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates .

- Ventilation : Perform reactions in a fume hood due to potential release of HF or brominated vapors during decomposition .

- Storage : Store under nitrogen at -20°C in amber glass vials to prevent photodegradation and moisture ingress .

Advanced: How can contradictions in spectroscopic data between synthesized batches be resolved?

Answer:

Contradictions often arise from polymorphism or solvent effects :

- Variable Temperature (VT) NMR : Heating the sample to 50°C can coalesce split signals caused by conformational isomerism .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify polymorphic forms. For example, a shift in 2θ angles >0.5° indicates lattice variations .

- Dynamic Light Scattering (DLS) : Detect aggregates or colloidal particles that may distort UV-Vis or fluorescence spectra .

Basic: What analytical techniques are used to assess the purity of this compound?

Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Purity >98% is confirmed by area normalization .

- Elemental Analysis : Carbon, hydrogen, and fluorine content must align with theoretical values (deviation <0.4%) .

- Melting Point : Sharp melting points (±1°C) indicate high crystallinity and purity .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

- Lyophilization : Freeze-drying the compound in the presence of cryoprotectants (e.g., trehalose) reduces hydrolytic degradation .

- Stabilizer Additives : Adding 1–2 wt% of antioxidants (e.g., BHT) prevents radical-mediated decomposition .

- Periodic NMR Monitoring : Track signal integrity every 3 months to detect early degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.